molecular formula C16H12BrClN2O2 B2694851 1-(5-Bromo-2-chlorobenzoyl)indoline-2-carboxamide CAS No. 1097723-46-0

1-(5-Bromo-2-chlorobenzoyl)indoline-2-carboxamide

Cat. No. B2694851
CAS RN: 1097723-46-0
M. Wt: 379.64
InChI Key: DHMYCZBBLUAOJT-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-chlorobenzoyl)indoline-2-carboxamide is a chemical compound. Indoles, which this compound is a derivative of, are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years for their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Scientific Research Applications

Allosteric Modulation of CB1 Receptor

Research on indole-2-carboxamides, such as "5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide", has revealed key structural requirements for allosteric modulation of the cannabinoid type 1 receptor (CB1). These findings include the importance of an electron-withdrawing group at the C5-position and specific chain lengths at various positions, which significantly impact binding affinity and cooperativity. Such studies are pivotal for designing potent CB1 allosteric modulators with potential therapeutic applications (Khurana et al., 2014).

Antituberculosis Agents

Indole-2-carboxamides have been identified as a promising class of antituberculosis agents. Structural modifications to the indole ring, such as chloro, fluoro, or cyano substitutions, have shown to improve metabolic stability and in vitro activity against Mycobacterium tuberculosis, demonstrating the potential of indole derivatives in developing new antituberculosis drugs (Kondreddi et al., 2013).

Synthesis and Characterization of Indole Derivatives

The synthesis and characterization of various indole derivatives, including those with substituents such as bromo, chloro, and methoxy groups, have been explored. These studies provide insights into the synthesis routes and structural characterizations that could be relevant for developing derivatives of "1-(5-Bromo-2-chlorobenzoyl)indoline-2-carboxamide" with specific antibacterial activities (Carrasco et al., 2020).

Monoamine Oxidase B Inhibitors

Indazole- and indole-carboxamides have been discovered as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B). These compounds, accessible through standard synthetic procedures, represent a novel class of MAO-B inhibitors with potential for treating neurological disorders (Tzvetkov et al., 2014).

Antimalarial Studies

Indolo[3,2-b]quinoline-C11-carboxamides have shown promising in vitro antiplasmodial evaluation against Plasmodium falciparum. These studies, focusing on the inhibition of host hemoglobin uptake by the malaria parasite, indicate the potential of indole derivatives in developing orally bioavailable antimalarial therapies (Mudududdla et al., 2018).

properties

IUPAC Name

1-(5-bromo-2-chlorobenzoyl)-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClN2O2/c17-10-5-6-12(18)11(8-10)16(22)20-13-4-2-1-3-9(13)7-14(20)15(19)21/h1-6,8,14H,7H2,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMYCZBBLUAOJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C21)C(=O)C3=C(C=CC(=C3)Br)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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